![molecular formula C25H20N4O3S3 B2737281 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 394227-87-3](/img/structure/B2737281.png)

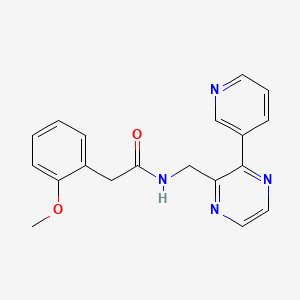

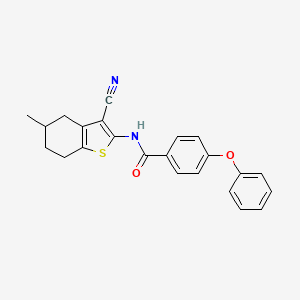

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a quinoline derivative . Quinolines are a group of organic compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular formula of this compound is C30H34N4O3S2 . The InChI string, which represents the structure of the molecule, isInChI=1S/C30H34N4O3S2/c1- 4- 22- 12- 17- 26- 28 (21- 22) 38- 30 (31- 26) 33 (19- 8- 18- 32 (2) 3) 29 (35) 24- 13- 15- 25 (16- 14- 24) 39 (36,37) 34- 20- 7- 10- 23- 9- 5- 6- 11- 27 (23) 34/h5- 6,9,11- 17,21H,4,7- 8,10,18- 20H2,1- 3H3 . Physical and Chemical Properties Analysis

The average mass of this compound is 562.749 g/mol and the mono-isotopic mass is 562.20723 g/mol .Applications De Recherche Scientifique

Antitumor Applications

Heteroaromatic quinols, which share structural similarities with the queried compound, have demonstrated potent and selective antitumor activity against colon, renal, and breast carcinoma cell lines. The mechanism of action involves the inhibition of thioredoxin/thioredoxin reductase signal transduction, leading to cell cycle arrest and decreased CDK1 protein expression, suggesting a potential pathway through which similar compounds could exert antitumor effects (Bradshaw et al., 2005). Additionally, novel heteroaromatic quinols have been shown to induce apoptosis in cancer cells, mediated by changes in glutathione content, pointing to their role in modulating quinol-mediated cytotoxicity (Chew et al., 2006).

Synthesis and Chemical Stability

Research on quinoline and benzothiazole derivatives, closely related to the compound of interest, has led to the synthesis of novel chemical entities with potential biological activities. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been synthesized, displaying significant anticancer activity against certain cancer cell lines, suggesting the utility of these structural motifs in drug development (Bolakatti et al., 2020).

Antimicrobial Properties

Quinoline derivatives have been explored for their antimicrobial properties, with some novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents (Holla et al., 2006). This suggests that compounds with similar structures could be investigated for their efficacy against various pathogens.

Chemical Sensors

Quinoline-benzothiazole probes have been designed for the rapid detection of metal ions, highlighting the application of such compounds in developing chemosensors. These probes can selectively detect specific ions, indicating their potential use in environmental monitoring and analytical chemistry (Shaji & Kumar, 2022).

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S3/c1-15-26-22-21(33-15)13-12-19-23(22)34-25(27-19)28-24(30)17-8-10-18(11-9-17)35(31,32)29-14-4-6-16-5-2-3-7-20(16)29/h2-3,5,7-13H,4,6,14H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZXUJMZMGRAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dibromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B2737200.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)

![N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2737206.png)

![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)

![4,6-dimethyl-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2737213.png)

![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)

![ethyl 5-(2,6-difluorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)

![3-chloro-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide](/img/structure/B2737221.png)